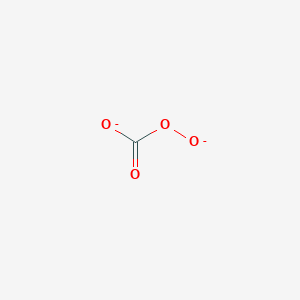
oxido carbonate
描述
Oxido carbonate is a chemical compound that consists of carbonate ions bonded to metal ions through oxygen atoms. This compound is part of a broader class of carbonate minerals, which are significant in various geological and industrial processes. Carbonate minerals, including this compound, play a crucial role in the carbon cycle and are widely used in industrial applications due to their chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Oxido carbonate can be synthesized through various methods, including the reaction of metal oxides with carbon dioxide. One common laboratory method involves the reaction of a metal oxide with carbon dioxide gas under controlled conditions to form the desired this compound compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the calcination of metal carbonates. This process involves heating metal carbonates to high temperatures, causing them to decompose into metal oxides and carbon dioxide. The metal oxides can then react with carbon dioxide to form this compound. This method is widely used due to its efficiency and scalability.
化学反应分析
Types of Reactions: Oxido carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metal oxides and carbon dioxide.
Reduction: It can be reduced to form metal carbonates and oxygen.
Substitution: In some reactions, the carbonate ion can be substituted by other anions, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.
Substitution: Can occur in the presence of strong acids or bases, which facilitate the exchange of ions.
Major Products Formed:
Oxidation: Metal oxides and carbon dioxide.
Reduction: Metal carbonates and oxygen.
Substitution: Various substituted carbonate compounds depending on the reacting anion.
科学研究应用
Oxido carbonate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds and materials.
Biology: Studied for its role in biomineralization processes and its potential use in medical applications such as drug delivery systems.
Medicine: Investigated for its potential in treating certain medical conditions due to its unique chemical properties.
Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of oxido carbonate involves its interaction with other chemical species through its carbonate ions. These ions can participate in various chemical reactions, including acid-base reactions, redox reactions, and coordination chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which this compound is used.
相似化合物的比较
Calcium Carbonate: Widely used in industrial applications and as a dietary supplement.
Magnesium Carbonate: Commonly used in antacids and as a drying agent.
Zinc Carbonate: Used in cosmetics and as a precursor for other zinc compounds.
Uniqueness of Oxido Carbonate: this compound is unique due to its specific chemical structure and reactivity. Unlike simple carbonates, this compound can participate in a broader range of chemical reactions, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other carbonate compounds.
属性
CAS 编号 |
34099-49-5 |
|---|---|
分子式 |
CO4-2 |
分子量 |
76.01 g/mol |
IUPAC 名称 |
oxido carbonate |
InChI |
InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3)/p-2 |
InChI 键 |
MMCOUVMKNAHQOY-UHFFFAOYSA-L |
规范 SMILES |
C(=O)([O-])O[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide](/img/structure/B8454499.png)
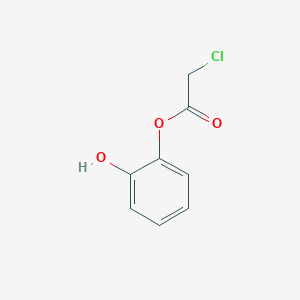
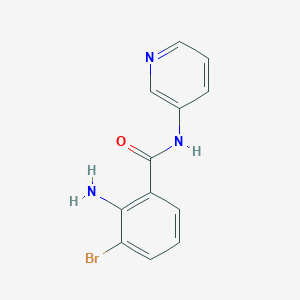
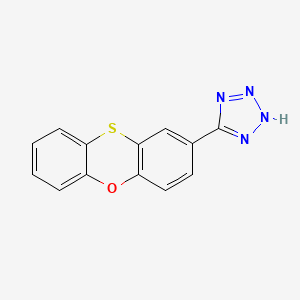
![Ethanol,2-(imidazo[1,2-a]pyridin-6-ylamino)-](/img/structure/B8454524.png)
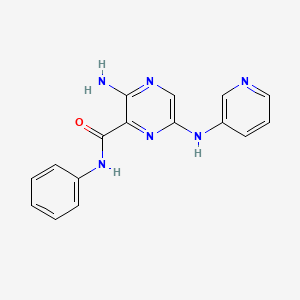
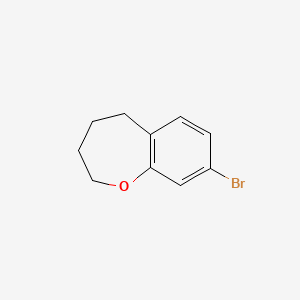
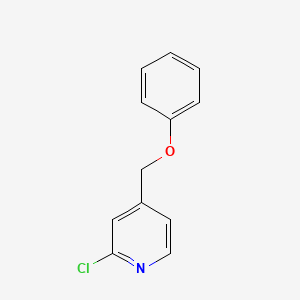
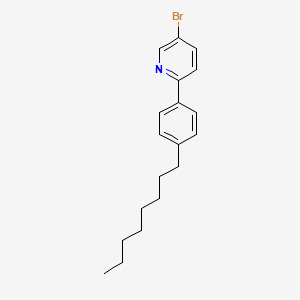
![N-Pyridin-2-yl-N~2~-[1-(trifluoroacetyl)piperidin-4-yl]glycinamide](/img/structure/B8454544.png)
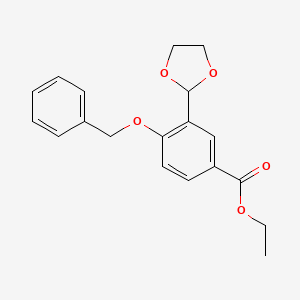
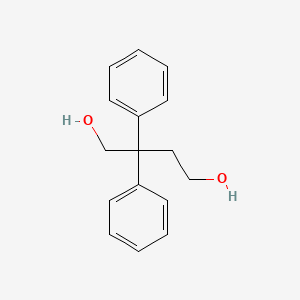
![2-tert-butyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8454588.png)
![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)
